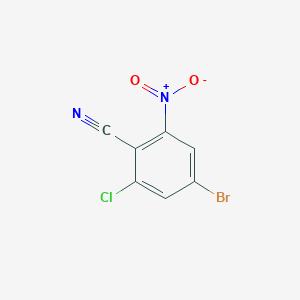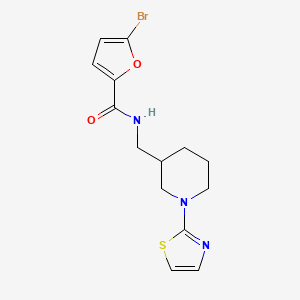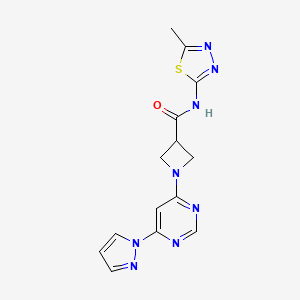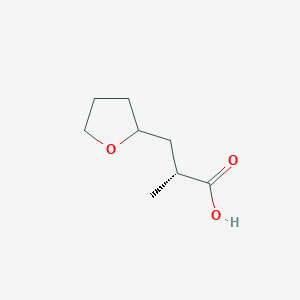
4-Bromo-2-chloro-6-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-6-nitrobenzonitrile is a chemical compound with the CAS Number: 2090516-35-9 . It is a powder in physical form and is used as an intermediate in organic synthesis and a ligand in transition metal complexes .
Synthesis Analysis
The synthesis of 4-Bromo-2-chlorobenzonitrile involves a two-step reaction of reacting 4-bromo-2-chlorobenzaldehyde and sodium cyanide in an aqueous solution .Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-2-chloro-6-nitrobenzonitrile . The InChI code is 1S/C7H2BrClN2O2/c8-4-1-6(9)5(3-10)7(2-4)11(12)13/h1-2H . The molecular weight of the compound is 261.46 .Chemical Reactions Analysis
As an organic nitrile, 4-Bromo-2-chloro-6-nitrobenzonitrile is commonly used as a solvent and is further reacted for various applications such as the manufacture of polymers and intermediates for pharmaceuticals and other organic chemicals .Physical And Chemical Properties Analysis
4-Bromo-2-chloro-6-nitrobenzonitrile is a powder in physical form . It has a molecular weight of 261.46 . The compound is stored at room temperature .Scientific Research Applications
C7H2BrClN2O2\text{C}_7\text{H}_2\text{BrClN}_2\text{O}_2C7H2BrClN2O2
, combines bromine, chlorine, and nitro groups in its structure. Below, I’ve outlined six unique applications for this compound:Theoretical Studies and Computational Chemistry
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-chloro-6-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O2/c8-4-1-6(9)5(3-10)7(2-4)11(12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUKEUGFEDLVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3',2':5,6]pyrimido[2,1-a]isoindole-2-carboxylate](/img/structure/B2713012.png)



![1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2713022.png)
![N-(1,3-benzothiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2713024.png)






![4-[1-(1H-indol-3-ylmethyl)-2-morpholino-2-oxoethyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2713031.png)
